molecular formula C18H31Cl3O2 B12545497 Pentadecyl 2,3,3-trichloroprop-2-enoate CAS No. 654646-24-9

Pentadecyl 2,3,3-trichloroprop-2-enoate

Cat. No.: B12545497
CAS No.: 654646-24-9
M. Wt: 385.8 g/mol
InChI Key: AGHVDWZSVBSTKE-UHFFFAOYSA-N
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Description

Pentadecyl 2,3,3-trichloroprop-2-enoate is an organic compound characterized by a long alkyl chain and a trichlorinated propenoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentadecyl 2,3,3-trichloroprop-2-enoate typically involves the esterification of pentadecanol with 2,3,3-trichloroprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Pentadecyl 2,3,3-trichloroprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the trichlorinated group to less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Less chlorinated derivatives.

    Substitution: Compounds with new functional groups replacing the chlorine atoms.

Mechanism of Action

The mechanism of action of pentadecyl 2,3,3-trichloroprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s trichlorinated group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentadecyl 2,3,3-trichloroprop-2-enoate is unique due to its trichlorinated propenoate group, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

654646-24-9

Molecular Formula

C18H31Cl3O2

Molecular Weight

385.8 g/mol

IUPAC Name

pentadecyl 2,3,3-trichloroprop-2-enoate

InChI

InChI=1S/C18H31Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23-18(22)16(19)17(20)21/h2-15H2,1H3

InChI Key

AGHVDWZSVBSTKE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCOC(=O)C(=C(Cl)Cl)Cl

Origin of Product

United States

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